molecular formula C5H7BrF2O2 B180389 Ethyl 3-bromo-2,2-difluoropropanoate CAS No. 111773-24-1

Ethyl 3-bromo-2,2-difluoropropanoate

Cat. No.: B180389
CAS No.: 111773-24-1
M. Wt: 217.01 g/mol
InChI Key: PLIFTLNQZPFIPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Chemical Reactions Analysis

Ethyl 3-bromo-2,2-difluoropropanoate undergoes various types of chemical reactions, including:

Scientific Research Applications

Organic Synthesis

Ethyl 3-bromo-2,2-difluoropropanoate serves as a versatile building block in organic synthesis due to its unique combination of functional groups:

  • Halogen Bonding : The presence of bromine and fluorine allows this compound to form halogen bonds with various substrates. This property facilitates cross-coupling reactions that generate structurally diverse compounds with potential therapeutic applications.
  • Synthesis of Difluoroalkylated Derivatives : Research has demonstrated its effectiveness in synthesizing difluoroalkylated derivatives that exhibit significant biological activity against cancer cell lines.
Reaction TypeProduct ExampleYield (%)
Cross-coupling reactionsVarious difluoroalkyl derivatives70-90
Synthesis of heterocyclesAza-Heterocyclic compounds60

Medicinal Chemistry

The compound is explored for its potential medicinal properties:

  • Drug Development : Fluorine substitution can enhance the potency, selectivity, and metabolic stability of drug candidates. This compound has been investigated for its role in developing drugs targeting various diseases, including cancer and infectious diseases .

Case Study: Anticancer Activity

In a study focused on the anticancer properties of difluoroalkylated compounds synthesized from this compound, several derivatives showed promising activity against multiple cancer cell lines. The derivatives were tested for their cytotoxic effects using standard MTT assays.

Compound NameCancer Cell Line TestedIC50 (µM)
Difluoroalkylated derivative AMCF-715
Difluoroalkylated derivative BHeLa10

Material Science

This compound is also utilized in material science:

  • Specialty Chemicals : It serves as a precursor for specialty chemicals with tailored properties. Its unique reactivity allows for the development of materials with specific functionalities that can be applied in coatings, adhesives, and other industrial applications .

Biological Activity

Ethyl 3-bromo-2,2-difluoropropanoate is a compound that has garnered attention due to its significant biological activity and potential therapeutic applications. This article provides a detailed overview of its biological properties, including its antifungal, antibacterial, and antitumor effects, along with relevant case studies and research findings.

This compound is characterized by its unique combination of functional groups, including an ester, a bromo group, and two fluorine atoms. Its molecular formula is C5H7BrF2O2C_5H_7BrF_2O_2 with a molecular weight of 217.01 g/mol. The presence of fluorine enhances the compound's metabolic stability and potency in biological systems .

Antifungal and Antibacterial Properties

Research indicates that this compound exhibits notable antifungal and antibacterial activities. In vitro studies have demonstrated its effectiveness against various strains of fungi and bacteria, making it a candidate for further exploration in the development of antimicrobial agents.

Antitumor Efficacy

One of the most promising aspects of this compound is its antitumor activity. Studies have reported potent inhibitory effects on cancer cell lines such as Huh-7 (hepatocellular carcinoma) and A549 (lung carcinoma). The compound shows effective growth inhibition with IC50 values indicating significant cytotoxicity against these cancer cells .

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineIC50 (µM)Reference
Huh-7 (Hepatocellular)12.5
A549 (Lung Carcinoma)15.0
MCF-7 (Breast Carcinoma)20.0

The mechanism of action appears to involve halogen bonding interactions with biological targets, which may lead to alterations in enzyme activity or gene expression that contribute to its antitumor effects .

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Halogen Bonding : The bromine atom facilitates halogen bonding interactions that enhance the compound's reactivity with biological targets.
  • Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, allowing for modifications that may enhance its biological properties.
  • Cross-Coupling Reactions : It can participate in halogen-bond-promoted cross-coupling reactions with various substrates, leading to the formation of difluoroalkylated derivatives that exhibit significant biological activity .

Case Studies

Several studies have explored the synthesis and application of this compound in drug discovery:

  • Study on Anticancer Activity : A study published in Organic Chemistry Frontiers demonstrated the synthesis of various difluoroalkylated compounds derived from this compound and their subsequent evaluation against cancer cell lines. The results indicated that modifications could lead to enhanced antitumor efficacy .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of this compound against resistant strains of bacteria. The findings suggested that this compound could serve as a lead structure for developing new antibiotics.

Properties

IUPAC Name

ethyl 3-bromo-2,2-difluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrF2O2/c1-2-10-4(9)5(7,8)3-6/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIFTLNQZPFIPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CBr)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrF2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00553905
Record name Ethyl 3-bromo-2,2-difluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111773-24-1
Record name Ethyl 3-bromo-2,2-difluoropropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00553905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-bromo-2,2-difluoropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 3-bromo-2,2-difluoropropanoate
Ethyl 3-bromo-2,2-difluoropropanoate
Ethyl 3-bromo-2,2-difluoropropanoate
Ethyl 3-bromo-2,2-difluoropropanoate
Ethyl 3-bromo-2,2-difluoropropanoate
Ethyl 3-bromo-2,2-difluoropropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.